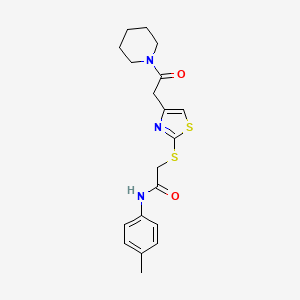![molecular formula C17H21N5O2 B2648974 (4-(pyrimidin-2-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034441-00-2](/img/structure/B2648974.png)
(4-(pyrimidin-2-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyrimidine ring, a piperidine ring, and a tetrahydrobenzimidazole ring. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The compound’s structure suggests it may have interesting chemical properties. The presence of multiple nitrogen atoms could make it a potential ligand for metal ions. The piperidine ring could contribute to basicity, and the aromatic rings could contribute to pi-pi stacking interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like nucleophilic substitution, electrophilic aromatic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of aromatic rings and nitrogen atoms suggests that the compound might have a relatively high melting point and could be soluble in polar solvents .Applications De Recherche Scientifique
1. Antimicrobial and Antimycobacterial Activity
Compounds containing pyridine and imidazole derivatives, similar to the query compound, have shown promising antimicrobial and antimycobacterial activities. For instance, a series of compounds synthesized and evaluated for antimicrobial and antimycobacterial activities demonstrated variable and modest effectiveness against investigated bacterial and fungal strains. These findings suggest the potential of such compounds in developing new antimicrobial agents (Narasimhan et al., 2011).
2. Antiproliferative Activity
Another area of research interest is the antiproliferative activity of benzimidazole and imidazole derivatives against cancer cell lines. A library of anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates was synthesized and evaluated for their anticancer activity, particularly in cervical cancer cells. Some conjugates exhibited significant cytotoxicity, indicating their potential as anticancer agents (Kamal et al., 2012).
3. Synthesis and Chemical Properties
Research has also focused on the synthesis and structural analysis of compounds with pyridine, benzimidazole, and imidazole derivatives. For example, the synthesis and Hirshfeld surface analysis of a compound with a piperidine and morpholine ring showed potential for antiproliferative activity. This study provides insights into the structural stability and intermolecular interactions of such compounds, which could inform future drug design and development efforts (Prasad et al., 2018).
4. Tubulin Polymerization Inhibitors
New conjugates involving benzimidazole and imidazo[4,5-b]pyridin moieties have been evaluated as tubulin polymerization inhibitors, showing considerable cytotoxicity against various cancer cell lines. This research highlights the potential of these compounds in the development of new anticancer therapies (Mullagiri et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(4-pyrimidin-2-yloxypiperidin-1-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-16(12-2-3-14-15(10-12)21-11-20-14)22-8-4-13(5-9-22)24-17-18-6-1-7-19-17/h1,6-7,11-13H,2-5,8-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWNJSCHXZZTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCC(CC3)OC4=NC=CC=N4)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(pyrimidin-2-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


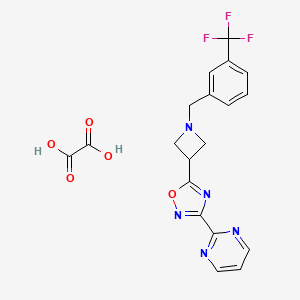
![1-(2-Methyl-1-oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2648897.png)
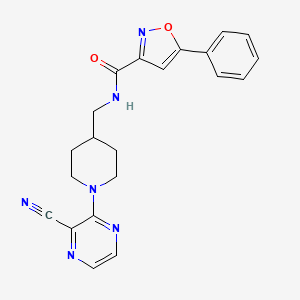
![2-Chloro-N-[[(2R,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]propanamide](/img/structure/B2648901.png)
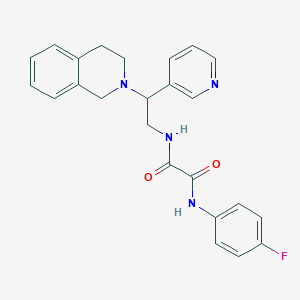
![1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2648903.png)
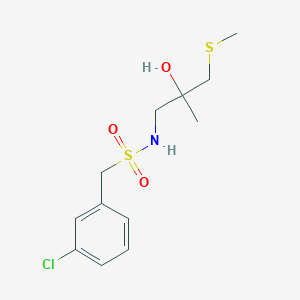
![N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2648906.png)


![7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2648910.png)
![2-amino-4-(3-chlorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2648912.png)
